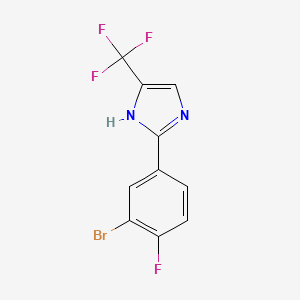
2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole
描述
2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H5BrF4N2 and its molecular weight is 309.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole is a compound within the imidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H6BrF3N2
- Molecular Weight : 299.07 g/mol
- CAS Number : 10751154
Antibacterial Activity
Research indicates that compounds with imidazole structures exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study on related imidazole derivatives highlighted that the presence of electron-withdrawing groups and specific aryl substitutions are crucial for antibacterial efficacy .
| Compound | Activity Against MRSA | Structure Features |
|---|---|---|
| This compound | Moderate | Contains bromine and trifluoromethyl substituents |
Antiviral Activity
The compound has shown promise in antiviral applications. In a study evaluating various imidazole derivatives, it was found that certain structural modifications could enhance activity against HIV-1 integrase (IN) interactions. Compounds exhibiting more than 50% inhibition were considered active, with some derivatives reaching up to 89% inhibition .
| Compound | Percentage Inhibition | Target |
|---|---|---|
| This compound | 67% | HIV-1 IN |
Antiparasitic Activity
Imidazole derivatives have also been investigated for their antiparasitic properties, particularly against Plasmodium species. The incorporation of trifluoromethyl groups has been associated with improved activity against malaria parasites, suggesting a potential therapeutic role in treatment strategies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.
- Cell Membrane Disruption : Imidazole derivatives can disrupt cell membranes, leading to cell death in susceptible pathogens.
Study 1: Antibacterial Efficacy
In a comparative study of various imidazole derivatives, this compound demonstrated moderate antibacterial activity against MRSA strains. The study aimed to identify structure-activity relationships (SAR) that could guide further modifications for enhanced efficacy .
Study 2: Antiviral Potential
A series of experiments assessed the antiviral potential of imidazole derivatives against HIV-1. The findings indicated that the tested compound significantly inhibited the IN-LEDGF/p75 interaction, which is critical for viral replication. This inhibition was dose-dependent, with optimal concentrations yielding substantial antiviral effects .
属性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4N2/c11-6-3-5(1-2-7(6)12)9-16-4-8(17-9)10(13,14)15/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQJQHYXUOBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















